molecular formula C16H11ClN6OS B3404097 N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide CAS No. 1207005-82-0

N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide

Cat. No. B3404097
CAS RN: 1207005-82-0
M. Wt: 370.8
InChI Key: RWWTXHRIJXJISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide” is a compound that falls under the category of pyrazolo[3,4-d]pyrimidines . These compounds have been identified as having a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF 1 antagonists, and radio diagnostics .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of similar compounds includes a diaminopyrimidine core with a substituted 4-piperidine moiety on the C2-amino position and 2-methoxybenzoyl at the C5 position . This structure has been identified as critical for CDK inhibitory activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds were designed and synthesized as novel CDK2 targeting compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques such as 1H-NMR, 13C-NMR, and IR . The mass of similar compounds can also be determined .

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of EGFR and ErbB2 kinases at sub-micromolar levels . This dual inhibition causes induction of apoptosis, which is confirmed by a significant increase in the level of active caspase-3 .

Future Directions

The potential of similar compounds for further development into drugs applied in therapeutics has been demonstrated . For example, one compound showed potential for development into a drug used in acute-myeloid-leukemia (AML) therapeutics .

properties

IUPAC Name

N'-[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN6OS/c17-11-4-1-2-5-12(11)23-15-10(8-20-23)14(18-9-19-15)21-22-16(24)13-6-3-7-25-13/h1-9H,(H,22,24)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWTXHRIJXJISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
Reactant of Route 2
N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
Reactant of Route 3
N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
Reactant of Route 5
N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
Reactant of Route 6
N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.